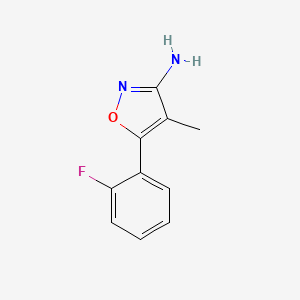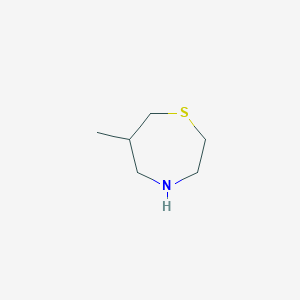
5-(4-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine
Vue d'ensemble
Description
5-(4-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine, also known as 4-Fluoro-piperidine-3-yl-pyrimidine-2-amine, is an organic compound that is commonly used in scientific research. It is a white crystalline solid with a melting point of approximately 150°C. This compound is of interest due to its potential for use in various applications, including drug synthesis, medicinal chemistry, and materials science.
Applications De Recherche Scientifique
Synthesis and Key Intermediates
- 5-(4-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine is a key intermediate in the synthesis of potent deoxycytidine kinase inhibitors. A practical synthesis of a closely related compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, was developed, demonstrating its role in medicinal chemistry (Zhang et al., 2009).
Biotransformation and Metabolic Studies
- The compound has been involved in biotransformation studies. In particular, derivatives of the compound were studied for their metabolic fate, revealing insights into their biotransformation and possible therapeutic applications (Lindgren et al., 2013).
Potential as a Therapeutic Agent
- Certain derivatives of 5-(4-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine have shown promise as therapeutic agents. For instance, specific derivatives have been identified as potent and selective agonists at 5-HT1A receptors, indicating potential antidepressant properties (Vacher et al., 1999).
Anticancer and Antibacterial Activities
- Novel derivatives of the compound have been synthesized and shown to have significant anti-angiogenic and DNA cleavage activities, suggesting potential applications in cancer therapy (Kambappa et al., 2017).
- Additionally, some derivatives have displayed antibacterial activity, broadening the scope of its potential therapeutic applications (Merugu et al., 2010).
Radiosensitizing Effects
- Phenylpyrimidine derivatives of 5-(4-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine have been studied for their radiosensitizing effects on human lung cancer cells, highlighting a novel application in improving the effectiveness of radiotherapy for cancer treatment (Jung et al., 2019).
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-4-piperidin-3-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4/c16-12-5-3-10(4-6-12)13-9-19-15(17)20-14(13)11-2-1-7-18-8-11/h3-6,9,11,18H,1-2,7-8H2,(H2,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALRRXSSLBCOBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NC=C2C3=CC=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



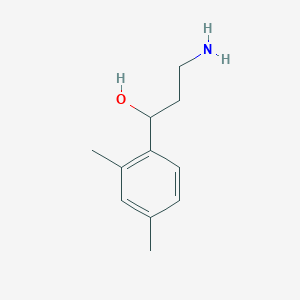

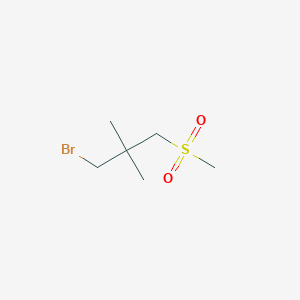

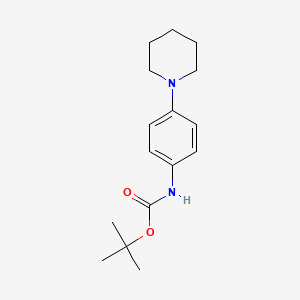
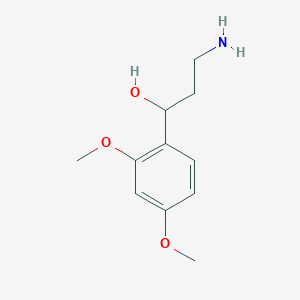
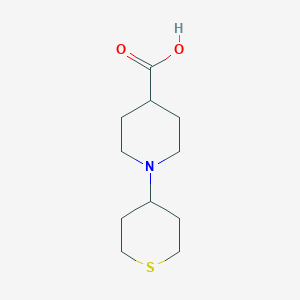


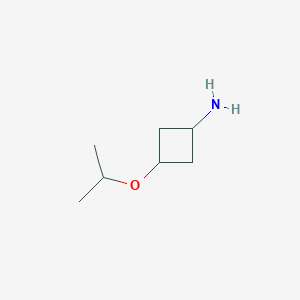
![{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1444204.png)
